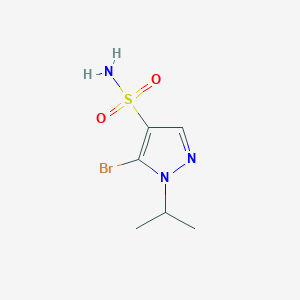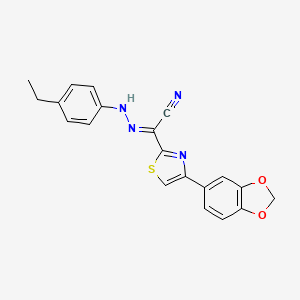![molecular formula C14H10ClNO3 B2978230 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-70-4](/img/structure/B2978230.png)
4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, abbreviated as 4-CMPF, is a synthetic compound composed of a fused furan ring, a phenyl ring and a pyrrole ring with a carboxylic acid group. It was first synthesized in the early 1990s in the laboratory of Professor S. E. Krasavin. The compound has become an important research tool in the fields of organic chemistry, biochemistry and pharmacology due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Aromaticity and Molecular Structure Analysis
The study by Cyrański, Krygowski, Krutošíková, and Sleziak (2001) explored the aromaticity of dihetero analogues of pentalene dianion, including derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate. This research contributes to understanding the molecular geometry and aromatic character of furo[3,2-b]pyrrole derivatives. The findings suggest that the aromaticity of the rings does not significantly depend on the nature of the neighboring atom if a similar topological pattern is present. The study implies that the topological nature is a critical factor determining the aromatic character of a moiety, providing insights into the stability and aromaticity influenced by substituent effects on compounds like 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid (Cyrański et al., 2001).
Synthesis and Chemical Transformation
Bencková and Krutošíková (1997) reported on the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which shares a structural similarity with this compound. The synthesis involved converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide and subsequently cyclizing it to obtain the target compound. This work provides a methodological basis for synthesizing complex molecules that include the furo[3,2-b]pyrrole core, relevant to understanding synthetic pathways and reactions involving similar compounds (Bencková & Krutošíková, 1997).
Antimycobacterial Activity Exploration
The work by Biava et al. (2008) on 1,5-Diphenylpyrrole derivatives, including compounds structurally related to this compound, investigated their potential as antimycobacterial agents. By modifying the phenyl rings on the pyrrole nucleus, the study assessed the influence of various substituents on activity against Mycobacterium tuberculosis and atypical mycobacteria. This research highlights the potential of furo[3,2-b]pyrrole derivatives in developing new antimycobacterial agents, offering insights into the structure-activity relationship crucial for drug design (Biava et al., 2008).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAQZQWQOPQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)
![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)
![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)
![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)


![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)
![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)

![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)


